4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine
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Overview
Description
4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . The addition of a trimethylsilyl group enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
The synthesis of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine typically involves the reaction of 4-methoxypyrimidine with a trimethylsilylating agent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine include:
Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-: This compound has three trimethylsilyl groups, increasing its stability and reactivity.
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This derivative has two trimethylsilyl groups and a methyl group, offering different reactivity and biological properties.
4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-: This compound has an additional amine group, providing unique chemical and biological activities.
Properties
Molecular Formula |
C8H14N2O2Si |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
(4-methoxypyrimidin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H14N2O2Si/c1-11-7-5-6-9-8(10-7)12-13(2,3)4/h5-6H,1-4H3 |
InChI Key |
PALVUDMDPMZNNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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